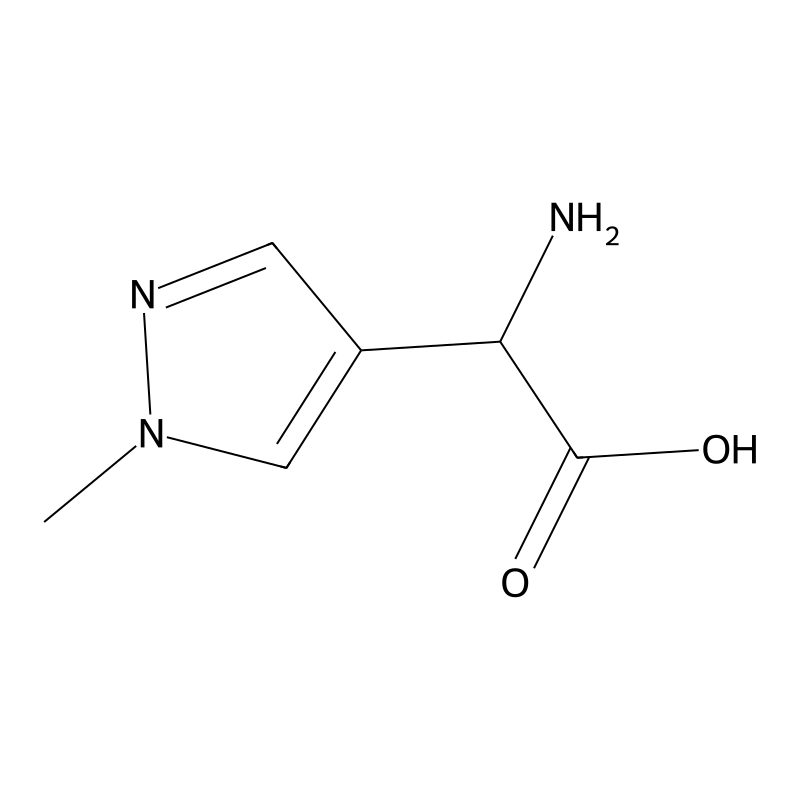2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Potential as a Building Block for Drug Discovery:
2-Amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid, also known as Metolazin, possesses a unique structural combination of an amino and a pyrazole group. This structural feature has led researchers to explore its potential as a building block in the development of new therapeutic agents. Studies have shown that Metolazin can be incorporated into various heterocyclic scaffolds, which are ring structures containing different elements, often associated with diverse biological activities. []
Investigation in Medicinal Chemistry:
Research suggests that Metolazin derivatives exhibit a range of potentially beneficial properties, including:
- Antimicrobial activity: Studies have demonstrated that certain Metolazin derivatives possess antibacterial and antifungal properties, making them potential candidates for the development of new antibiotics and antifungals. []
- Anti-inflammatory activity: Some Metolazin derivatives have shown promise in reducing inflammation, suggesting their potential application in treating inflammatory diseases. []
- Anticancer activity: In vitro studies have indicated that specific Metolazin derivatives exhibit antitumor activity against various cancer cell lines. []
2-Amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid, also known as 2-amino-2-(1-methylpyrazol-4-yl)acetic acid, is an amino acid derivative characterized by its unique structure that includes a pyrazole ring. The molecular formula for this compound is , and it has a molecular weight of approximately 155.16 g/mol. This compound is notable for its potential applications in medicinal chemistry and biological research due to its structural characteristics and biological activities.
- Hydrogen bonding: The amino and carboxylic acid groups can form hydrogen bonds with other molecules, potentially affecting protein function or enzyme activity [].
- Ionic interactions: The charged form of the carboxylic acid group can interact with charged biomolecules like proteins and nucleic acids [].
- Aromatic interactions: The pyrazole ring might participate in aromatic interactions with other aromatic groups in biological molecules [].
- Oxidation: The compound can be oxidized to form corresponding oxides using agents such as hydrogen peroxide or potassium permanganate.
- Reduction: Reduction reactions can modify functional groups, typically employing reducing agents like sodium borohydride or lithium aluminum hydride.
- Substitution: Nucleophilic and electrophilic substitution reactions can occur, allowing for the introduction of different substituents.
Major Products
The products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Research indicates that 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid exhibits various biological activities, including:
- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a subject of interest in pharmacological studies.
- Receptor Binding: It has been studied for its potential interactions with various biological receptors, which could lead to therapeutic applications in treating diseases .
These activities highlight its potential as a therapeutic agent in drug development.
The synthesis of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid typically involves several key steps:
- Formation of the Pyrazole Ring: This is achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
- Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions involving an appropriate amine reacting with a halogenated precursor.
- Formation of the Acetic Acid Moiety: This is accomplished through carboxylation reactions, often utilizing carbon dioxide under high pressure and temperature.
- Salt Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
2-Amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid has several applications across different fields:
- Medicinal Chemistry: It serves as a building block for synthesizing pharmaceutical compounds with potential therapeutic effects.
- Organic Synthesis: The compound acts as an intermediate in the synthesis of more complex molecules.
- Material Science: It may be utilized in developing new materials with specific properties, such as polymers and catalysts .
Interaction studies focus on the binding affinity of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid with various biological targets. These studies are crucial for understanding the compound's efficacy and safety profile in medicinal applications. Specific interactions may involve enzyme active sites or receptor modulation, which could lead to significant therapeutic implications .
Several compounds share structural similarities with 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Aminoacetic Acid | Simplest amino acid; lacks a heterocyclic ring. | |
| 1-Methylpyrazole | Contains a pyrazole ring but lacks the acetic acid moiety. | |
| 4-Amino-1-methylpyrazole | Similar pyrazole structure but with different functional groups. | |
| 2-Amino-2-(1-methyl-1H-pyrazol-5-yl)acetic acid | Similar structure with variations in substitution patterns. |
Uniqueness
The uniqueness of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid lies in its combination of an amino group, a pyrazole ring, and an acetic acid functionality. This specific arrangement contributes to its distinct biological activities and potential applications compared to other similar compounds .








